Cas no 393820-10-5 (N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine
- CHEMBL1306606
- SR-01000566404-1
- SMR000017489
- F0521-0013
- SR-01000566404
- MLS000100844
- HMS2252P08
- N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- AKOS002381571
- Oprea1_685691
- 393820-10-5
- Oprea1_765971
- CCG-199418
- MLS000419649
- AKOS005627259
- N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
-
- インチ: 1S/C17H12FN5/c18-12-5-4-6-13(9-12)22-16-15-10-21-23(17(15)20-11-19-16)14-7-2-1-3-8-14/h1-11H,(H,19,20,22)
- InChIKey: ISIMEPKJLAPKAF-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)NC1=C2C=NN(C3C=CC=CC=3)C2=NC=N1
計算された属性
- せいみつぶんしりょう: 305.10767357g/mol
- どういたいしつりょう: 305.10767357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 55.6Ų
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0521-0013-1mg |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-20mg |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-30mg |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-2μmol |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-5μmol |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-20μmol |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-15mg |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-40mg |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-50mg |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0521-0013-10μmol |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
393820-10-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amine 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-amineに関する追加情報
N-(3-Fluorophenyl)-1-Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A Comprehensive Overview
N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 393820-10-5) is a promising compound in the field of medicinal chemistry and drug discovery. This compound, also known as PF-06463922, has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers. This article provides a detailed overview of the compound, including its chemical structure, pharmacological properties, and recent advancements in its research and development.
Chemical Structure and Synthesis: N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule with a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. The presence of the fluorophenyl and phenyl substituents contributes to its unique chemical and biological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazolo[3,4-d]pyrimidine scaffold followed by functionalization with the fluorophenyl and phenyl groups. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound.
Pharmacological Properties: N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potent inhibitory activity against ALK (Anaplastic Lymphoma Kinase) and ROS1 (c-Ros Oncogene 1) tyrosine kinases. These kinases are frequently mutated or overexpressed in various types of cancer, making them attractive targets for therapeutic intervention. Preclinical studies have demonstrated that this compound exhibits high selectivity and efficacy in inhibiting these kinases, leading to significant antiproliferative effects in cancer cells.
Clinical Trials: The clinical development of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown promising results. Phase I and II clinical trials have evaluated its safety and efficacy in patients with ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC). These trials have reported favorable outcomes, with many patients experiencing durable responses and manageable side effects. The compound's ability to cross the blood-brain barrier has also been highlighted as a significant advantage in treating brain metastases.
Mechanism of Action: The mechanism of action of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves selective inhibition of ALK and ROS1 kinases by binding to their ATP-binding sites. This binding disrupts the kinase's ability to phosphorylate downstream substrates, thereby inhibiting signaling pathways that promote cell proliferation and survival. Additionally, recent studies have suggested that this compound may also target other kinases involved in cancer progression, further enhancing its therapeutic potential.
Current Research Trends: Ongoing research is focused on optimizing the pharmacokinetic properties of N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines to improve their bioavailability and reduce side effects. Novel delivery systems, such as nanoparticles and prodrugs, are being explored to enhance the therapeutic index of these compounds. Additionally, combination therapies involving N-(3-fluorophenyl)-1-phenvl-lH-pyrazolo[3,4-d]pyrimidin-S-amines with other anticancer agents are being investigated to overcome resistance mechanisms and achieve synergistic effects.
Conclusion: N-(3-fluorophenyl)-l-phenvl-lH-pyrazolo[3,4-d]pyrimidin-S-amines represent a class of compounds with significant potential in cancer therapy. Their unique chemical structure and pharmacological properties make them valuable candidates for further development. As research continues to advance, it is anticipated that these compounds will play an increasingly important role in the treatment of various cancers, offering new hope to patients in need.
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